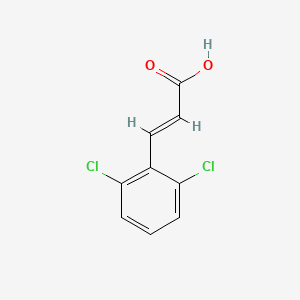

2,6-Dichlorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1762. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPVGRCXMFBNAN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-89-1 | |

| Record name | 2-Propenoic acid, 3-(2,6-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5345-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dichlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorocinnamic Acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid. Cinnamic acid and its analogues are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development due to their versatile chemical scaffold and wide range of biological activities.[1][2][3] The introduction of two chlorine atoms at the 2 and 6 positions of the phenyl ring significantly influences the molecule's electronic and steric properties, which can, in turn, modulate its interaction with biological targets.[3] This document will delve into the molecular structure, physicochemical properties, synthesis, spectroscopic characterization, and potential applications of this compound in research and pharmaceutical development.

Molecular Structure and Physicochemical Properties

This compound possesses a core structure consisting of a benzene ring substituted with two chlorine atoms, an alkene double bond, and a carboxylic acid functional group.[2] This combination of features makes it a valuable building block in organic synthesis.

Molecular Formula: C₉H₆Cl₂O₂[4]

Molecular Weight: 217.05 g/mol [4]

IUPAC Name: (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid[4]

CAS Number: 5345-89-1[4]

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are computationally predicted and should be used as a guide.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂O₂ | PubChem[4] |

| Molecular Weight | 217.05 g/mol | PubChem[4] |

| Melting Point | 132-135 °C (for trans-cinnamic acid) | Sigma-Aldrich[5] |

| Boiling Point | 300 °C (for trans-cinnamic acid) | Sigma-Aldrich[5] |

| XLogP3-AA (Computed) | 3.1 | PubChem[4] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | PubChem[4] |

| Rotatable Bond Count (Computed) | 2 | PubChem[4] |

Synthesis of this compound

The synthesis of cinnamic acid and its derivatives is typically achieved through classic organic reactions such as the Perkin reaction or the Knoevenagel-Doebner condensation.[6][7][8][9][10][11][12][13][14][15] These methods involve the condensation of an aromatic aldehyde with a compound containing an active methylene group.

Knoevenagel-Doebner Condensation

A common and efficient method for the synthesis of cinnamic acids is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.[11][13][15][16] The intermediate product then undergoes decarboxylation to yield the cinnamic acid derivative.

Experimental Protocol: Synthesis of this compound via Knoevenagel-Doebner Condensation

Materials:

-

2,6-Dichlorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine and piperidine salts.

-

Purification: Recrystallize the crude this compound from an ethanol/water mixture to obtain the purified product.

-

Drying: Dry the purified crystals in a vacuum oven.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the vinylic protons of the alkene group, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a multiplet in the range of 7.0-7.5 ppm. The two vinylic protons will appear as doublets, with their coupling constant indicating the trans or cis configuration of the double bond. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 165-175 ppm), the carbons of the aromatic ring, and the vinylic carbons. The chemical shifts of the aromatic carbons will be influenced by the presence of the electron-withdrawing chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp peak around 1680-1700 cm⁻¹. The C=C stretching of the alkene will be visible around 1620-1640 cm⁻¹. The aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and the C-Cl stretching vibrations will appear in the fingerprint region.[17][18]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the carboxylic acid group (-COOH), the chlorine atoms, and other fragments, providing further confirmation of the structure.[19][20][21] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Applications in Research and Drug Development

Cinnamic acid and its derivatives have been extensively studied for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2][22][23][24][25] The introduction of halogen atoms into the cinnamic acid scaffold is a common strategy in medicinal chemistry to enhance biological activity.[8]

As a Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid group can be readily converted to esters, amides, and other derivatives, allowing for the generation of a library of compounds for biological screening.[1] For instance, it can be a precursor for the synthesis of novel heterocyclic compounds with potential pharmacological activities.

Potential Biological Activities

While specific studies on the biological activity of this compound are not as abundant as for other derivatives, the general biological profile of chlorinated cinnamic acids suggests potential in several areas:

-

Antimicrobial Activity: Halogenated compounds often exhibit enhanced antimicrobial properties. It is plausible that this compound could possess activity against various bacterial and fungal strains.[22][25]

-

Anticancer Activity: Many cinnamic acid derivatives have been investigated for their cytotoxic effects on cancer cell lines.[2] The dichlorinated phenyl ring may contribute to interactions with biological targets involved in cancer progression.

Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and its derivatives.

Caption: A potential signaling pathway for the anticancer activity of cinnamic acid derivatives.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 反式肉桂酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. longdom.org [longdom.org]

- 10. byjus.com [byjus.com]

- 11. bepls.com [bepls.com]

- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 13. DSpace [open.bu.edu]

- 14. benchchem.com [benchchem.com]

- 15. youtube.com [youtube.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. researchgate.net [researchgate.net]

- 19. scienceready.com.au [scienceready.com.au]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2,6-Dichlorocinnamic Acid

This guide provides an in-depth analysis of the spectroscopic data for 2,6-Dichlorocinnamic acid (CAS No. 5345-89-1), a compound of interest in synthetic chemistry and drug development. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization that confirms the molecular structure and provides a foundational dataset for researchers.

Introduction and Molecular Structure

This compound, with the chemical formula C₉H₆Cl₂O₂, belongs to the class of substituted cinnamic acids. Its structure features a carboxylic acid group attached to a propenoic acid backbone, which is, in turn, substituted with a 2,6-dichlorinated phenyl ring. The IUPAC name for the predominantly available trans isomer is (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid.[1] Spectroscopic analysis is critical for verifying its synthesis and purity, as the precise arrangement of functional groups and substituents dictates its chemical reactivity and potential biological activity.

The structural integrity is confirmed through a multi-technique approach, where each spectroscopic method provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive proof of its structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals five distinct proton environments. The choice of a deuterated solvent like chloroform (CDCl₃) is standard for achieving high-resolution spectra for moderately polar organic compounds.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 90 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters: Utilize a standard pulse program. Key parameters include a spectral width of ~15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase-correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Data Interpretation:

The analysis of the ¹H NMR spectrum is grounded in the principles of chemical shift, integration, and spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~11.2 | Broad Singlet | - | 1H | Carboxylic Acid (-COOH) |

| 7.96 | Doublet | 16.1 | 1H | Vinylic Proton (H-β) |

| 7.2-7.5 | Multiplet | - | 3H | Aromatic Protons (H-3', H-4', H-5') |

| 6.49 | Doublet | 16.1 | 1H | Vinylic Proton (H-α) |

-

Carboxylic Acid Proton (δ ~11.2): This highly deshielded, broad singlet is characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

Vinylic Protons (δ 7.96 and 6.49): These two doublets represent the protons on the carbon-carbon double bond. The large coupling constant of J = 16.1 Hz is definitive proof of a trans (E) configuration, as cis coupling constants are typically much smaller (6-15 Hz).[2] The proton at 7.96 ppm (H-β) is further downfield due to its proximity to the deshielding aromatic ring.

-

Aromatic Protons (δ 7.2-7.5): The three protons on the dichlorinated phenyl ring appear as a complex multiplet. The symmetry of the 2,6-dichloro substitution pattern results in two chemically equivalent ortho protons (relative to the cinnamic moiety, though they are meta to each other) and one para proton, leading to overlapping signals.

References

IUPAC name and synonyms for 2,6-Dichlorocinnamic acid

An In-Depth Technical Guide to 2,6-Dichlorocinnamic Acid: Properties, Synthesis, and Applications in Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic carboxylic acid of significant interest to the scientific community. The document details its formal nomenclature, physicochemical properties, and key identifiers. A detailed, field-proven protocol for its synthesis via the Perkin reaction is presented, emphasizing the causal factors behind experimental choices to ensure reproducibility and high purity. Furthermore, this guide explores the compound's analytical characterization, safety protocols, and its pivotal role as a versatile chemical intermediate in the synthesis of novel bioactive molecules for drug discovery and materials science. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research. This compound is systematically named and cataloged to ensure unambiguous communication and sourcing within the global scientific community.

IUPAC Name

The formal name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid [1]. The "(E)" prefix specifies the stereochemistry of the alkene double bond, indicating that the priority groups (the dichlorophenyl ring and the carboxylic acid) are on opposite sides, corresponding to the trans isomer, which is the predominant and more stable form[1].

Synonyms and Common Names

In literature and commercial catalogs, this compound is referenced by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and material procurement.

| Synonym | Source |

| This compound | Depositor-Supplied |

| 3-(2,6-Dichlorophenyl)acrylic acid | Depositor-Supplied |

| (E)-3-(2,6-Dichlorophenyl)acrylic acid | Depositor-Supplied |

| 2,6-Dichloro-trans-cinnamic acid | Depositor-Supplied |

| 3-(2,6-Dichlorophenyl)-2-propenoic acid | Depositor-Supplied |

| NSC 1762 | Depositor-Supplied |

A non-exhaustive list compiled from primary chemical databases[1][2][3].

Key Identifiers

Global tracking and regulatory compliance depend on standardized numerical identifiers.

| Identifier | Value |

| CAS Number | 5345-89-1 |

| EC Number | 226-301-9 |

| PubChem CID | 731762 |

| InChIKey | OIPVGRCXMFBNAN-SNAWJCMRSA-N |

Data sourced from PubChem and other chemical suppliers[1][4][5].

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions.

Molecular Structure

The molecule consists of a cinnamic acid backbone where the phenyl ring is substituted with chlorine atoms at positions 2 and 6. This steric hindrance from the ortho-chlorine atoms can influence the molecule's conformation and reactivity.

Tabulated Properties

| Property | Value | Notes |

| Molecular Formula | C₉H₆Cl₂O₂ | [1][6] |

| Molecular Weight | 217.05 g/mol | [1][6][7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 192-198 °C | [7] |

| Boiling Point | 355.8±27.0 °C (Predicted) | [7] |

| Solubility | Soluble in organic solvents like ethanol. | Insoluble in water. |

Synthesis and Purification

While this compound is commercially available, in-house synthesis may be required for specific research applications, such as isotopic labeling or analog generation. The Perkin reaction is a classic and reliable method for this transformation.

Rationale for Synthesis Route: The Perkin Reaction

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of a weak base, typically the sodium or potassium salt of the acid[9]. For this compound, the logical precursors are 2,6-dichlorobenzaldehyde and acetic anhydride, with sodium acetate serving as the base.

Causality of Component Selection:

-

2,6-Dichlorobenzaldehyde: Provides the substituted aromatic ring and the aldehyde functionality.

-

Acetic Anhydride: Serves as both a reactant (providing the two carbons for the propenoic acid chain) and a dehydrating agent.

-

Anhydrous Sodium Acetate: Acts as the catalyst. Its basicity is crucial for deprotonating acetic anhydride to form the enolate nucleophile, which then attacks the aldehyde. The anhydrous form is critical to prevent the premature hydrolysis of acetic anhydride.

Detailed Experimental Protocol: Synthesis via Perkin Reaction

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a heating mantle. Ensure all glassware is thoroughly dried to maintain anhydrous conditions.

-

Reactant Charging: To the flask, add 2,6-dichlorobenzaldehyde (1 equivalent), freshly fused and powdered anhydrous sodium acetate (1 equivalent), and acetic anhydride (1.5-2 equivalents)[9].

-

Reaction: Heat the mixture gently in an oil bath to 180°C and maintain this temperature under reflux for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it into a beaker containing 200 mL of water to hydrolyze the excess acetic anhydride.

-

Workup - Salt Formation: Add a saturated solution of sodium carbonate with vigorous stirring until the solution is alkaline (pH > 8). This step converts the desired product into its water-soluble sodium salt, leaving the unreacted aldehyde as an insoluble impurity.

-

Workup - Purification: If necessary, perform steam distillation at this stage to remove any unreacted 2,6-dichlorobenzaldehyde. If the solution is colored, it can be treated with activated charcoal and heated to boiling for 5-10 minutes, followed by hot filtration[9].

-

Precipitation: Cool the aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2). This compound will precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via the Perkin Reaction.

Purification Protocol: Recrystallization

The crude product obtained from the synthesis can be purified to analytical grade by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

To the hot solution, add hot water dropwise until the solution becomes faintly turbid, indicating it is saturated.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. The purity can be confirmed by a sharp melting point consistent with the literature value.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are accomplished using standard analytical techniques. The key functional groups—a carboxylic acid, a disubstituted aromatic ring, and a trans-alkene—give rise to characteristic spectroscopic signals.

| Technique | Functional Group | Expected Signature / Chemical Shift (ppm) |

| FTIR | O-H (Carboxylic Acid) | Broad absorption band from ~2500–3300 cm⁻¹ due to hydrogen bonding[10]. |

| C=O (Carbonyl) | Strong, sharp absorption band around 1680–1700 cm⁻¹[10]. | |

| C=C (Alkene) | Absorption band around 1620-1640 cm⁻¹[10]. | |

| C-Cl (Aryl Halide) | Absorptions in the fingerprint region, typically 1000-1100 cm⁻¹. | |

| ¹H NMR | -COOH (Carboxylic) | Broad singlet, typically > 10 ppm (highly deshielded). |

| Ar-H (Aromatic) | Multiplets in the range of 7.0–7.5 ppm (3 protons). | |

| -CH=CH- (Alkene) | Two doublets, one around 6.5 ppm and another further downfield (~7.7 ppm). The large coupling constant (J ≈ 16 Hz) confirms the trans geometry. | |

| ¹³C NMR | C=O (Carbonyl) | Signal in the range of 165–175 ppm. |

| C=C (Alkene) | Two signals in the vinylic region, ~120–145 ppm. | |

| Ar-C (Aromatic) | Multiple signals in the aromatic region, ~125-140 ppm. The carbons bearing the chlorine atoms (C-Cl) will be shifted. | |

| MS (GC) | Molecular Ion (M⁺) | A cluster of peaks corresponding to the molecular weight (217.05 g/mol ), showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl)[3]. |

Applications in Research and Drug Development

Role as a Chemical Intermediate

This compound is not typically an end-product but rather a valuable starting material or building block. Its utility stems from three key structural features:

-

Carboxylic Acid: A versatile functional group that can be converted into esters, amides, acid chlorides, or reduced to an alcohol, enabling a wide array of subsequent reactions.

-

Alkene Double Bond: Can undergo addition reactions (e.g., halogenation, hydrogenation) or be cleaved, providing further synthetic pathways.

-

Dichlorinated Phenyl Ring: The two chlorine atoms significantly alter the electronic properties of the ring and provide steric bulk. This substitution is a common feature in many pharmaceuticals, where it can enhance metabolic stability or binding affinity. For example, the related compound 2,6-dichlorophenylacetic acid is a key precursor to the widely used NSAID, Diclofenac[11].

Potential in Bioactive Molecule Synthesis

Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[12]. The incorporation of the 2,6-dichloro substitution pattern can be a strategic design element to enhance or modulate these activities. Researchers in drug development can utilize this compound as a scaffold to synthesize libraries of novel compounds for screening as potential therapeutic agents against various diseases, including cancer and microbial infections[13].

Conceptual Application Workflow

Caption: Role of this compound as a versatile building block for new compounds.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| GHS Classification | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed[1]. |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation[1][8][14]. |

| Serious Eye Damage/Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation[1][8][14]. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Warning | H335: May cause respiratory irritation[1][8]. |

| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | Warning | H400: Very toxic to aquatic life[1]. |

Data compiled from supplier Safety Data Sheets (SDS) and chemical databases.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield[8][14].

-

Hygiene: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling[8][14]. Do not eat, drink, or smoke in the laboratory.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[8].

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing[8].

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen[8].

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[8].

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[7][8]. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[8].

Conclusion

This compound, formally known as (E)-3-(2,6-dichlorophenyl)prop-2-enoic acid, is a well-characterized chemical compound with significant potential as a building block in synthetic chemistry. Its defined physicochemical properties, established synthesis routes, and the versatile reactivity of its functional groups make it a valuable intermediate for professionals in drug discovery and materials science. Adherence to strict safety and handling protocols is mandatory when working with this compound. This guide serves as a foundational technical resource to support and enable further innovation and research utilizing this important molecule.

References

- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 5345-89-1 [amp.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound | 5345-89-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 5345-89-1 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 5345-89-1 [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. benchchem.com [benchchem.com]

- 12. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]

- 13. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2,6-Dichlorocinnamic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorocinnamic acid, a halogenated derivative of cinnamic acid, stands as a significant molecule in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, characterized by the presence of two chlorine atoms on the phenyl ring, impart distinct chemical properties that have been harnessed in the development of various compounds of interest. This in-depth technical guide provides a comprehensive overview of this compound, charting its historical journey from its probable first synthesis to its contemporary applications. The guide delves into the evolution of its synthetic methodologies, offering detailed experimental protocols for key reactions. Furthermore, it presents a consolidated summary of its physicochemical properties and explores its emerging role as a versatile building block in the synthesis of potentially therapeutic agents.

Introduction: The Significance of a Doubly Halogenated Cinnamic Acid

Cinnamic acid and its derivatives are a class of organic compounds that have long captured the attention of chemists and pharmacologists.[1] The core structure, a phenyl group attached to an acrylic acid moiety, provides a versatile scaffold for chemical modifications, leading to a broad spectrum of biological activities.[1] The introduction of halogen atoms, particularly chlorine, onto the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity and interaction with biological targets.

This compound (C₉H₆Cl₂O₂) is a case in point. The presence of two electron-withdrawing chlorine atoms at the ortho positions of the phenyl ring creates a unique electronic environment and steric hindrance that distinguishes it from other cinnamic acid derivatives. These features make it a valuable intermediate in the synthesis of complex molecules, including potential anti-cancer agents and enzyme inhibitors.[2] This guide aims to provide a thorough understanding of this compound, from its historical roots to its practical synthesis and properties.

Discovery and Historical Context

While a definitive singular "discovery" of this compound is not prominently documented in readily available historical records, its synthesis is intrinsically linked to the development of classic organic reactions for the preparation of cinnamic acids. The late 19th and early 20th centuries saw the advent of several foundational methods for carbon-carbon bond formation, which would have enabled the synthesis of a wide array of substituted cinnamic acids, including the dichlorinated variant.

The most probable historical routes to the first synthesis of this compound would have been through the application of well-established named reactions such as the Perkin reaction, developed by William Henry Perkin in 1868, or the Knoevenagel condensation, established by Emil Knoevenagel.[3][4] These reactions, which involve the condensation of an aromatic aldehyde with a reagent that provides a two-carbon extension, were the workhorses of organic synthesis during that era. The readily available 2,6-dichlorobenzaldehyde would have served as the logical starting material for such a synthesis.

The exploration of halogenated organic compounds gained significant traction in the early 20th century as chemists began to systematically investigate the effects of halogen substitution on the properties and reactivity of aromatic systems. It is highly likely that this compound was first synthesized and characterized during this period as part of broader investigations into the chemistry of chlorinated aromatic compounds. Early mentions of this and similar compounds can likely be found within comprehensive chemical encyclopedias of the time, such as Beilstein's Handbook of Organic Chemistry.[3][5]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂O₂ | [2] |

| Molecular Weight | 217.05 g/mol | [2] |

| CAS Number | 5345-89-1 | [2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 194-198 °C | |

| IUPAC Name | (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | [2] |

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Key spectral features are typically observed in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Synthesis Methodologies: From Historical Reactions to Modern Approaches

The synthesis of this compound primarily relies on the condensation of 2,6-dichlorobenzaldehyde with a suitable two-carbon synthon. The choice of method often depends on factors such as desired yield, purity, and available reagents.

The Perkin Reaction: A Historical Cornerstone

The Perkin reaction, a landmark in organic synthesis, provides a direct route to cinnamic acids from aromatic aldehydes.[3] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding carboxylic acid as a base.[5]

Caption: General workflow of the Perkin reaction for this compound synthesis.

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,6-dichlorobenzaldehyde (1 equivalent), acetic anhydride (2-3 equivalents), and freshly fused, powdered anhydrous sodium acetate (1.5 equivalents).

-

Reaction: Heat the reaction mixture in an oil bath at 180°C for 5-8 hours with continuous stirring.

-

Work-up: Allow the mixture to cool to room temperature and then add water. The unreacted aldehyde can be removed by steam distillation.

-

Isolation: Acidify the aqueous solution with hydrochloric acid to precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol-water to obtain the pure product.

The causality behind these steps lies in the mechanism of the Perkin reaction. Sodium acetate acts as a base to deprotonate acetic anhydride, forming a carbanion that then attacks the carbonyl group of 2,6-dichlorobenzaldehyde. The subsequent steps involve dehydration and hydrolysis to yield the final cinnamic acid derivative. The high temperature is necessary to drive the reaction to completion.

The Knoevenagel Condensation: A Milder Alternative

The Knoevenagel condensation offers a more versatile and often milder approach to the synthesis of α,β-unsaturated acids.[4][6] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst, typically a primary or secondary amine like piperidine or pyridine.[7]

Caption: General workflow of the Knoevenagel condensation for this compound synthesis.

-

Reactant Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as pyridine or ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The precipitated solid is the crude this compound.

-

Purification: Collect the product by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent to yield the pure acid.

The Knoevenagel condensation proceeds through the formation of a carbanion from the active methylene compound, which then adds to the carbonyl group of the aldehyde. Subsequent dehydration and, in the case of using malonic acid, decarboxylation, lead to the α,β-unsaturated carboxylic acid. The use of a milder base and often lower reaction temperatures compared to the Perkin reaction can be advantageous in preventing side reactions.

Applications in Synthesis and Drug Discovery

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. The presence of the carboxylic acid group and the activated double bond allows for a range of chemical transformations. Furthermore, the dichlorinated phenyl ring can be a key pharmacophore in the design of biologically active compounds.

Halogenated cinnamic acids have been investigated for their potential as anti-cancer agents, with studies exploring their cytotoxic and apoptotic properties. The structural framework of this compound can also be utilized as a scaffold for designing enzyme inhibitors, for instance, targeting enzymes like lipoxygenases and cyclooxygenases which are involved in inflammatory pathways.[2]

Conclusion

This compound, while perhaps not as widely known as some other chemical intermediates, holds a significant place in the repertoire of synthetic organic chemistry. Its history is intertwined with the development of fundamental carbon-carbon bond-forming reactions. The robust and adaptable synthetic routes, primarily the Perkin and Knoevenagel reactions, have made it an accessible building block for further chemical exploration. With its unique electronic and steric properties conferred by the ortho-dichloro substitution, this compound continues to be a molecule of interest for researchers in medicinal chemistry and materials science, offering a platform for the design and synthesis of novel functional molecules. This guide has provided a comprehensive overview of its discovery, history, synthesis, and properties, serving as a valuable resource for scientists and professionals in the field.

References

- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. bepls.com [bepls.com]

Navigating the Synthesis and Handling of 2,6-Dichlorocinnamic Acid: A Technical Guide for the Research Scientist

For the dedicated researcher, scientist, and drug development professional, the introduction of a new chemical entity into a workflow is a moment of both opportunity and critical evaluation. 2,6-Dichlorocinnamic acid, a halogenated aromatic carboxylic acid, presents unique characteristics that make it a valuable precursor and building block in medicinal chemistry and materials science. However, its reactivity and toxicological profile demand a comprehensive understanding and meticulous approach to its handling and use. This guide provides an in-depth, experience-driven framework for the safe and effective utilization of this compound in a laboratory setting.

Section 1: Compound Profile and Hazard Identification

This compound (CAS No: 5345-89-1) is a crystalline solid with a molecular weight of 217.05 g/mol .[1][2] Its structure, characterized by a dichlorinated phenyl ring attached to an acrylic acid moiety, dictates its chemical reactivity and biological interactions.

A thorough understanding of its hazard profile is the bedrock of safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of the potential risks associated with this compound.

Table 1: GHS Classification for this compound [1][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |

The "Danger" signal word and the associated pictograms—acute toxicity (skull and crossbones), irritant (exclamation mark), and environmental hazard—underscore the necessity for stringent safety protocols.[1]

Section 2: The Logic of Safe Handling: A Proactive Approach

Safe handling is not merely a checklist of precautions; it is a dynamic process of risk mitigation rooted in the compound's chemical and toxicological properties. The following protocols are designed as a self-validating system, where each step is a logical consequence of the inherent hazards.

Engineering Controls: The First Line of Defense

The primary directive is to minimize exposure. The physical properties of this compound as a powder necessitate specific engineering controls to prevent inhalation of airborne particles and contamination of the workspace.

-

Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be conducted within a certified chemical fume hood. This is non-negotiable. The potential for respiratory irritation, as indicated by H335, requires a controlled environment with adequate ventilation to capture any dust generated.[4][5]

-

Ventilation: General laboratory ventilation should be maintained to ensure a minimum of 6-12 air changes per hour, providing a secondary layer of protection against fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The choice of PPE is dictated by the GHS hazard classifications. The principle here is to create an impermeable barrier between the researcher and the chemical.

-

Hand Protection: Wear nitrile or neoprene gloves that have been tested for resistance to aromatic carboxylic acids.[4][5] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended during high-risk operations such as large-scale transfers. The causality is clear: H315 warns of skin irritation, making direct contact a primary route of exposure to be avoided.[6]

-

Eye Protection: Chemical safety goggles are mandatory.[4][5] Standard safety glasses do not provide a sufficient seal against airborne particulates. The H319 classification of serious eye irritation means that even minimal contact can lead to significant injury.[6] A face shield should be worn in conjunction with goggles when there is a risk of splashing, for instance, when preparing solutions.

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in situations where the ventilation is compromised or during the cleanup of a significant spill, a NIOSH-approved respirator with a particulate filter (P100) is essential.[4][7]

-

Protective Clothing: A buttoned lab coat must be worn at all times. For procedures with a higher risk of contamination, consider the use of disposable coveralls.

Section 3: Experimental Workflow: From Receipt to Disposal

This section outlines a step-by-step methodology for the entire lifecycle of this compound within a research project, emphasizing the "why" behind each action.

Receiving and Storage

Upon receipt, the container should be inspected for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7] The recommended storage temperature is typically between 2-8°C.[2][8] The rationale for this is to minimize any potential for degradation or reaction over time.

Preparation of Solutions: A Step-by-Step Protocol

-

Pre-weighing Preparation: Before bringing the compound into the fume hood, prepare all necessary equipment: a clean, tared weighing vessel, spatulas, and the appropriate solvent. This minimizes the time the primary container is open.

-

Weighing: Inside the fume hood, carefully weigh the desired amount of this compound. Use a light touch with the spatula to avoid generating dust.

-

Dissolution: Add the solvent to the solid in a suitable container. If sonication or heating is required to facilitate dissolution, ensure the container is appropriately sealed to prevent the release of vapors.

-

Labeling: Immediately and clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

In-situ Reaction Monitoring and Quenching

Given its reactivity, reactions involving this compound should be closely monitored. When the reaction is complete, it is crucial to quench it properly to neutralize any remaining reactive species before workup. The choice of quenching agent will depend on the specific reaction chemistry.

Waste Disposal: A Cradle-to-Grave Responsibility

Due to its high aquatic toxicity (H400), under no circumstances should this compound or its waste be disposed of down the drain.[1]

-

Solid Waste: All contaminated solid waste, including weighing paper, gloves, and disposable labware, must be placed in a dedicated, labeled hazardous waste container.

-

Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

-

Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[9] This typically involves collection by a certified environmental management company.

Section 4: Emergency Procedures: Preparedness and Response

A self-validating safety system includes robust emergency plans.

Table 2: Emergency Response Protocol for this compound

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the affected individual to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11] |

Spill Response:

-

Minor Spill (in a fume hood): Wearing appropriate PPE, carefully sweep up the solid material and place it in a labeled hazardous waste container. Clean the area with a suitable solvent and decontaminate all equipment.

-

Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment.

Section 5: Logical Relationships and Workflows

To visualize the interconnectedness of the safety protocols, the following diagrams illustrate the decision-making process and the flow of operations.

Caption: Experimental workflow for handling this compound.

Caption: Emergency first aid response for this compound exposure.

Conclusion

This compound is a compound with significant potential in various fields of chemical research. Its effective use is intrinsically linked to a comprehensive understanding of its hazards and the implementation of a robust safety culture. By moving beyond a simple list of "do's and don'ts" to a deeper appreciation of the causality behind each safety measure, researchers can confidently and safely unlock the scientific opportunities this molecule presents. This guide serves as a foundational document, and it is incumbent upon every scientist to supplement this information with institution-specific safety protocols and continuous vigilance.

References

- 1. This compound | C9H6Cl2O2 | CID 731762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 5345-89-1 [chemicalbook.com]

- 3. This compound | 5345-89-1 | TCI AMERICA [tcichemicals.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 5345-89-1 [amp.chemicalbook.com]

- 9. axxence.de [axxence.de]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. assets.greenbook.net [assets.greenbook.net]

A Researcher's Guide to Procuring 2,6-Dichlorocinnamic Acid: From Supplier Selection to Quality Verification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,6-Dichlorocinnamic Acid in Modern Research

This compound, a halogenated derivative of cinnamic acid, is a key building block in the synthesis of a variety of organic molecules. Its unique electronic and steric properties, conferred by the two chlorine atoms on the phenyl ring, make it a valuable precursor in the development of novel pharmaceuticals and functional materials.[1] For researchers and drug development professionals, securing a reliable and high-purity source of this reagent is the foundational step for reproducible and meaningful experimental outcomes. This guide provides a comprehensive overview of commercially available sources of this compound, strategies for supplier evaluation, and technical insights into quality assessment to ensure the integrity of your research.

I. Identifying Commercial Suppliers: A Comparative Overview

A multitude of chemical suppliers offer this compound, primarily for research and development purposes. The choice of supplier can significantly impact the quality, consistency, and ultimately, the success of your experimental work. Below is a comparative table of prominent suppliers.

| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method |

| TCI America | This compound | 5345-89-1 | >98.0% | Gas Chromatography (GC) |

| Thermo Scientific | This compound, predominantly trans, 98% | 5345-89-1 | 98% | Not specified on product page |

| Santa Cruz Biotechnology | This compound, predominantly trans | 5345-89-1 | Not specified on product page, "Refer to Certificate of Analysis for lot specific data" | Not specified on product page |

| Dr. Silviu Pharmachem Pvt. Ltd. | 2,6- Dichlorocinnamic Acid | 5345-89-1 | Not specified on product page | Not specified on product page |

Expert Insight: While many suppliers list a purity of 98% or higher, the method of determination is a critical piece of information. TCI America, for instance, specifies Gas Chromatography (GC), offering a degree of transparency into their quality control process.[2] For suppliers who do not readily provide this information on their product pages, it is imperative to request a Certificate of Analysis (CoA) for a specific lot number.

II. The Critical Role of the Certificate of Analysis (CoA)

The Certificate of Analysis is a formal document that provides detailed information about the specific batch of a chemical you are purchasing. It is the primary tool for verifying the quality and purity of the reagent.

A Self-Validating System: A comprehensive CoA should be considered a self-validating document. It should not only state the purity but also provide the data from the analytical tests performed.

Key Parameters to Scrutinize on a CoA:

-

Purity: This is typically determined by a chromatographic method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Look for the percentage purity and be wary of broad ranges.

-

Identity Confirmation: The CoA should confirm the identity of the compound, often through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS).

-

Appearance: A description of the physical state (e.g., white to off-white powder) should be consistent with the expected properties of the compound.

-

Melting Point: The melting point range is a good indicator of purity. A sharp melting point range close to the literature value suggests high purity.

-

Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process is crucial, as these can interfere with your reactions.

-

Date of Analysis and Lot Number: These are essential for traceability and ensuring the data is relevant to the product you receive.

III. Analytical Methodologies for Quality Verification

While relying on the supplier's CoA is standard practice, in-house verification may be necessary for critical applications. The two most common and powerful techniques for assessing the purity of this compound are HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity determination of non-volatile and thermally labile compounds. A reverse-phase HPLC method is typically suitable for this compound.

Causality in Method Development: The choice of a C18 column is based on the non-polar nature of the phenyl ring, while the acidic mobile phase (e.g., containing formic or acetic acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile impurities and for unambiguous identification, GC-MS is the method of choice. Derivatization may be necessary to increase the volatility of the carboxylic acid.

Expert Insight: The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, allowing for high-confidence identification of the compound and any impurities present.

IV. Experimental Protocol: Purity Verification by HPLC

This section provides a detailed, step-by-step methodology for the purity analysis of this compound using reverse-phase HPLC.

Objective: To determine the purity of a commercial sample of this compound.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (reagent grade)

-

Volumetric flasks

-

Pipettes

-

HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water, with 0.1% formic acid in the aqueous phase. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

-

Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution using the commercially obtained this compound.

-

HPLC Analysis:

-

Set the flow rate to 1.0 mL/min.

-

Set the column temperature to 25 °C.

-

Set the UV detector wavelength to 254 nm.

-

Inject 10 µL of the standard and sample solutions.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the chromatogram.

-

Calculate the purity of the sample using the area percent method:

-

% Purity = (Area of the main peak / Total area of all peaks) x 100

-

-

V. Logical Workflow for Supplier Selection and Qualification

The process of selecting and qualifying a supplier for a critical reagent like this compound should be systematic. The following diagram illustrates a logical workflow.

References

An In-depth Technical Guide to the Stability and Storage of 2,6-Dichlorocinnamic Acid

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2,6-Dichlorocinnamic acid. It is intended for researchers, scientists, and professionals in drug development who handle or formulate this compound. The document details the inherent chemical characteristics that influence its stability, explores potential degradation pathways under various stress conditions, and provides robust protocols for stability assessment and proper storage.

Introduction to this compound: A Profile

This compound, with the molecular formula C₉H₆Cl₂O₂, is a halogenated derivative of cinnamic acid.[1] Its structure, featuring a dichlorinated benzene ring attached to a propenoic acid moiety, imparts specific chemical properties that are critical to understanding its stability. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring and the presence of a reactive α,β-unsaturated carboxylic acid functional group are the primary determinants of its reactivity and degradation profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2E)-3-(2,6-dichlorophenyl)prop-2-enoic acid | --INVALID-LINK--[1] |

| CAS Number | 5345-89-1 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₆Cl₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 217.05 g/mol | --INVALID-LINK--[1] |

| Appearance | Off-white powder/solid | --INVALID-LINK-- |

| Melting Point | 234 - 238 °C | --INVALID-LINK-- |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is generally considered to be robust under standard ambient conditions.[2] However, its specific functional groups present potential vulnerabilities to degradation under stress conditions such as exposure to harsh pH, oxidizing agents, light, and elevated temperatures. Understanding these potential pathways is crucial for developing stable formulations and establishing appropriate analytical methods.

Caption: Potential degradation pathways of this compound under various stress conditions.

Hydrolytic Degradation

While stable in neutral aqueous solutions, this compound may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. The primary sites for hydrolytic attack are the carboxylic acid group and potentially the carbon-chlorine bonds on the aromatic ring, although the latter is generally less facile. The hydrolysis of aromatic carboxylic acids is a known degradation pathway for some pharmaceutical compounds.

Oxidative Degradation

The α,β-unsaturated system in this compound is a potential target for oxidative attack. Strong oxidizing agents, such as hydrogen peroxide, can lead to the oxidative cleavage of the carbon-carbon double bond.[3][4][5] This reaction could potentially yield 2,6-dichlorobenzaldehyde as a primary degradation product. The aromatic ring itself can also undergo oxidation, leading to hydroxylated derivatives, although this is generally less favored than attack at the double bond.

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in cinnamic acid and its derivatives.[6] A common photodegradation pathway is the E/Z (trans/cis) isomerization of the double bond. Additionally, photodimerization via a [2+2] cycloaddition reaction can occur, particularly in the solid state, if the crystal packing geometry is favorable. The presence of chlorine atoms on the benzene ring may also influence the photolytic stability, potentially leading to dehalogenation reactions under certain conditions.

Thermal Degradation

As a solid, this compound is thermally stable up to its melting point. However, at elevated temperatures, particularly above its melting point, thermal decomposition can occur. A likely thermal degradation pathway for cinnamic acids is decarboxylation, which involves the loss of carbon dioxide from the carboxylic acid group to form 2,6-dichlorostyrene.[7][8] Studies on other aromatic carboxylic acids have shown that decarboxylation is a significant degradation route under hydrothermal conditions.[9]

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general best practices for chlorinated organic compounds.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature (2-8°C for long-term storage is also cited). | Prevents thermal degradation.[10] |

| Atmosphere | Store in a dry, well-ventilated place.[6] | Minimizes moisture uptake, which could facilitate hydrolysis. |

| Container | Keep container tightly closed.[2][6] | Prevents exposure to moisture and atmospheric contaminants. |

| Light | Protect from light. | Avoids potential photodegradation pathways like isomerization. |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases.[11] | Prevents chemical reactions that could lead to degradation. |

For bulk storage, the use of containers made from inert materials such as glass or compatible polymers is advised. Carbon steel is generally suitable for storing chlorinated solvents, but for a solid acid like this compound where purity is paramount, non-reactive materials are preferred to prevent any potential contamination.[12]

Methodologies for Stability Assessment

A crucial aspect of managing the stability of this compound is the use of validated analytical methods to detect and quantify any degradation. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[13][14] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[15]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways.[16][17] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradants.[16] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Caption: Experimental workflow for forced degradation studies of this compound.

Experimental Protocol: Forced Degradation Study

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for up to 24 hours.

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).[3]

-

If no significant degradation is observed, the study can be repeated with a higher concentration of acid (e.g., 1 M HCl) or at a higher temperature.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for up to 8 hours.

-

Withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M HCl, and dilute to the final concentration for HPLC analysis.[3]

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for up to 24 hours.

-

Withdraw aliquots at various time points, dilute with the mobile phase, and analyze by HPLC.[3]

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.

-

At specified time points, withdraw a sample, dissolve it in a suitable solvent, dilute to the final concentration, and analyze by HPLC.[3]

-

-

Photolytic Degradation:

-

Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[16]

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of this compound and its potential degradation products.

Table 3: Example HPLC Method Parameters for Stability Indicating Assay

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient elution with: A: 0.1% Phosphoric acid in Water B: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 275 nm (or determined by UV scan) |

| Column Temperature | 30°C |

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Identification of Degradation Products

Once degradation is observed in the forced degradation studies, the structure of the degradation products should be elucidated. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining the molecular weight and fragmentation patterns of the degradants.[18] For unambiguous structure confirmation, the degradation products may need to be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[14][19][20]

Long-Term Stability Studies

Formal long-term stability studies are conducted to establish the retest period or shelf life of a drug substance under its recommended storage conditions.[21]

Experimental Protocol: Long-Term Stability Study (as per ICH Q1A)

-

Batch Selection: Use at least three primary batches of this compound.

-

Storage Conditions: Store the samples under the proposed long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[22]

-

Testing Frequency:

-

Tests to be Performed: At each time point, the samples should be tested for appearance, assay of this compound, and levels of any specified and unspecified degradation products using the validated stability-indicating HPLC method.

Conclusion

This compound is a chemically stable compound under normal storage conditions. However, its molecular structure contains functional groups that are susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress. A thorough understanding of these potential degradation pathways, coupled with the implementation of robust stability-indicating analytical methods, is essential for ensuring its quality and performance in research and pharmaceutical development. Adherence to the recommended storage and handling conditions outlined in this guide will minimize the risk of degradation and preserve the integrity of the compound.

References

- 1. insider.thefdagroup.com [insider.thefdagroup.com]

- 2. benchchem.com [benchchem.com]

- 3. isgc-symposium-2022.livescience.io [isgc-symposium-2022.livescience.io]

- 4. RUL - Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(V) oxide [repozitorij.uni-lj.si]

- 5. Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Decarboxylative functionalization of cinnamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmtech.com [pharmtech.com]

- 13. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. ajpsonline.com [ajpsonline.com]

- 17. ikev.org [ikev.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. hyphadiscovery.com [hyphadiscovery.com]

- 21. memmert.com [memmert.com]

- 22. database.ich.org [database.ich.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2,6-Dichlorocinnamic acid from 2,6-dichlorobenzaldehyde

An Application Note for the Synthesis of 2,6-Dichlorocinnamic Acid from 2,6-Dichlorobenzaldehyde via Knoevenagel-Doebner Condensation

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and chemical research. The protocol details a robust and efficient method starting from 2,6-dichlorobenzaldehyde and malonic acid, utilizing the Knoevenagel-Doebner condensation. This application note is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, safety guidelines, and expected outcomes. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Significance

This compound is a substituted cinnamic acid derivative. Cinnamic acids and their analogues are a class of compounds of significant interest due to their wide range of biological activities and their utility as precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] The specific substitution pattern of this compound, with chlorine atoms ortho to the acrylic acid side chain, imparts unique steric and electronic properties, making it a key building block in the development of novel therapeutic agents and functional materials.